7-Chloro-4-methoxy-1H-pyrrolo[2,3-c]pyridine
Overview
Description
7-Chloro-4-methoxy-1H-pyrrolo[2,3-c]pyridine is a heterocyclic compound that features a pyrrole ring fused to a pyridine ring
Preparation Methods
The synthesis of 7-Chloro-4-methoxy-1H-pyrrolo[2,3-c]pyridine typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under specific conditions. For instance, the preparation might involve the use of chlorinated pyridine derivatives and methoxylation reactions . Industrial production methods often employ optimized reaction conditions to maximize yield and purity, including the use of catalysts and controlled environments to facilitate the desired transformations .
Chemical Reactions Analysis
7-Chloro-4-methoxy-1H-pyrrolo[2,3-c]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can participate in redox reactions, altering its oxidation state and functional groups.
Coupling Reactions: It can undergo coupling reactions, such as Suzuki-Miyaura cross-coupling, to form more complex structures.
Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents such as lithium aluminum hydride for reduction . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
7-Chloro-4-methoxy-1H-pyrrolo[2,3-c]pyridine has a wide range of applications in scientific research:
Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Biological Studies: The compound is used in studies related to its biological activity, including its effects on cellular processes and potential therapeutic applications.
Material Science: It is investigated for its properties in the development of new materials with specific electronic or optical characteristics.
Mechanism of Action
The mechanism of action of 7-Chloro-4-methoxy-1H-pyrrolo[2,3-c]pyridine involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to these targets, modulating their activity and influencing various biochemical pathways . For example, it may inhibit specific enzymes involved in disease processes, thereby exerting therapeutic effects .
Comparison with Similar Compounds
7-Chloro-4-methoxy-1H-pyrrolo[2,3-c]pyridine can be compared with other pyrrolopyridine derivatives, such as:
- 7-Chloro-5-methoxy-1H-pyrrolo[2,3-c]pyridine
- 5-Chloro-4-methoxy-1H-pyrrolo[2,3-b]pyridine
- 7-Chloro-1H-pyrazolo[4,3-c]pyridine
These compounds share similar structural features but differ in their substitution patterns and functional groups, which can influence their chemical reactivity and biological activity.
Properties
IUPAC Name |
7-chloro-4-methoxy-1H-pyrrolo[2,3-c]pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClN2O/c1-12-6-4-11-8(9)7-5(6)2-3-10-7/h2-4,10H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DDGRTUWDSZHBCJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CN=C(C2=C1C=CN2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10580924 | |
Record name | 7-Chloro-4-methoxy-1H-pyrrolo[2,3-c]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10580924 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.61 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
446284-32-8 | |
Record name | 7-Chloro-4-methoxy-1H-pyrrolo[2,3-c]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10580924 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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